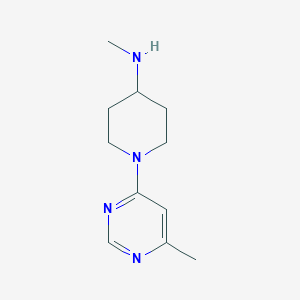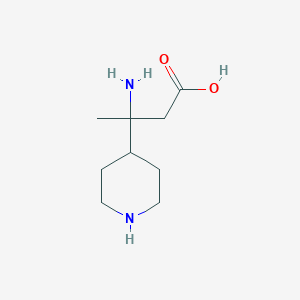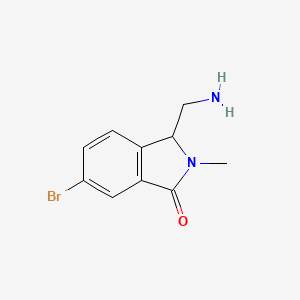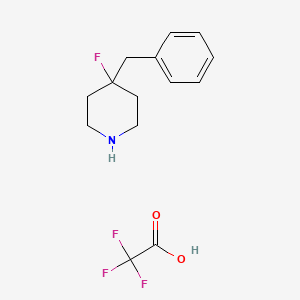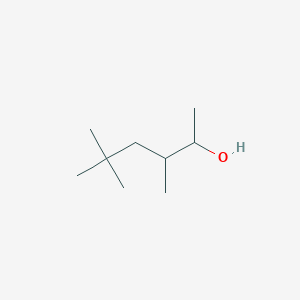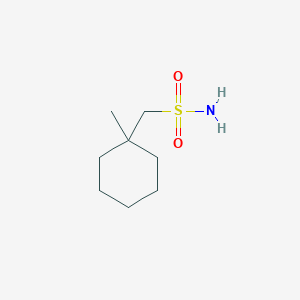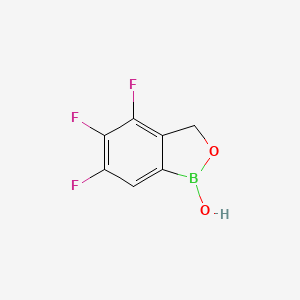
1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts.
-
Synthetic Route:
Step 1: Preparation of the alkyne precursor by reacting 3-hydroxybutan-2-one with propargyl bromide in the presence of a base such as potassium carbonate.
Step 2: Synthesis of the azide precursor by reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with sodium azide.
Step 3: Cycloaddition reaction between the alkyne and azide precursors in the presence of a copper(I) catalyst to form the desired triazole compound.
-
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.
化学反応の分析
1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation:
- The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Major Product: 1-(3-Oxobutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
-
Reduction:
- The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Product: this compound.
-
Substitution:
- The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with acyl chlorides can yield esters.
Major Product: 1-(3-Acylbutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
科学的研究の応用
1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
- Used in drug discovery and development as a lead compound.
-
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
-
1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:
- Similar structure but with a different substituent on the triazole ring.
- May exhibit different biological activities and properties.
-
1-(3-Hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:
- Longer carbon chain compared to the original compound.
- Potentially different reactivity and applications.
-
1-(3-Hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid:
- Lacks the methyl group on the triazole ring.
- May have different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and their influence on the compound’s reactivity and biological activity.
特性
分子式 |
C8H13N3O3 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
1-(3-hydroxybutan-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H13N3O3/c1-4(6(3)12)11-5(2)7(8(13)14)9-10-11/h4,6,12H,1-3H3,(H,13,14) |
InChIキー |
SNKZSOMAOSOSSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C(C)C(C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


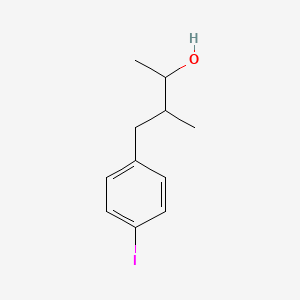

![N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13252183.png)
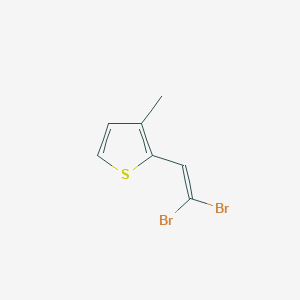
amine](/img/structure/B13252200.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13252207.png)
